

Decoding the Certificate of Analysis for Glyceryl Trinonadecanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glyceryl trinonadecanoate

Cat. No.: B7804146

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the Certificate of Analysis (CoA) for **Glyceryl Trinonadecanoate** (GTN), a high-purity saturated triglyceride. Understanding the data and methodologies presented in a CoA is critical for ensuring the quality, purity, and suitability of this raw material in research, development, and manufacturing of pharmaceutical products. This document will dissect the key components of a typical CoA for GTN, offering detailed experimental protocols and clear data presentation to aid in its interpretation and use.

Understanding the Certificate of Analysis: Key Parameters

A Certificate of Analysis for **Glyceryl Trinonadecanoate** is a formal document issued by the manufacturer that confirms the product meets a specific set of quality standards. It provides a detailed summary of the analytical tests performed on a specific batch, the results of those tests, and the acceptance criteria.

Identification and General Properties

This section provides fundamental information about the compound.

Parameter	Specification
Product Name	Glyceryl Trinonadecanoate
Synonym(s)	Trinonadecanoin, TG(19:0/19:0/19:0)
CAS Number	26536-13-0
Molecular Formula	C ₆₀ H ₁₁₆ O ₆
Molecular Weight	933.57 g/mol
Appearance	White to off-white solid/powder
Solubility	Soluble in chloroform and ethyl acetate

Purity and Assay Data

The purity of **Glyceryl Trinonadecanoate** is a critical parameter and is typically determined by Gas Chromatography (GC) with Flame Ionization Detection (FID).

Test	Method	Specification	Example Result
Purity (Assay)	Gas Chromatography (GC-FID)	≥ 99.0%	99.7%
Identity	Conforms to Structure (by ¹ H NMR and/or MS)	Conforms	Conforms

Physical and Chemical Data

These parameters further characterize the physical nature of the substance.

Test	Method	Specification	Example Result
Melting Point	USP <741>	Report Value	76-78 °C
Loss on Drying	USP <731>	≤ 0.5%	0.1%
Residue on Ignition	USP <281>	≤ 0.1%	< 0.1%

Experimental Protocols: A Closer Look at the Methodologies

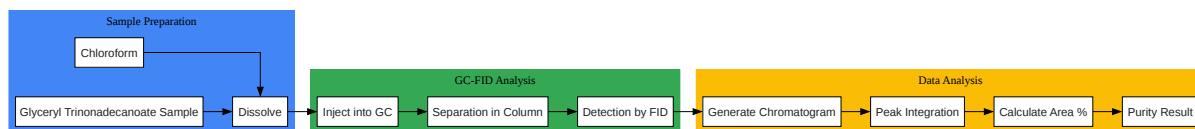
Detailed and validated analytical methods are the backbone of a reliable Certificate of Analysis. Below are the typical experimental protocols used for the key tests performed on **Glyceryl Trinonadecanoate**.

Purity Determination by Gas Chromatography (GC-FID)

Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture. For a high molecular weight compound like **Glyceryl Trinonadecanoate**, high-temperature GC is employed.

Principle: The sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. The Flame Ionization Detector (FID) generates a current proportional to the amount of organic analyte burning in a hydrogen flame.

Instrumentation:


- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Detector: Flame Ionization Detector (FID).
- Column: Agilent J&W DB-5ht, 30 m x 0.25 mm, 0.10 μ m film thickness, or equivalent high-temperature column.
- Injector: Cool On-Column or equivalent.

Chromatographic Conditions:

- Carrier Gas: Helium, constant flow at 1.2 mL/min.
- Oven Temperature Program:
 - Initial Temperature: 150 °C, hold for 1 min.
 - Ramp 1: 15 °C/min to 340 °C.

- Hold at 340 °C for 15 min.
- Injector Temperature: 155 °C.
- Detector Temperature: 350 °C.
- Injection Volume: 1 μ L.
- Sample Preparation: Dissolve 10 mg of **Glyceryl Trinonadecanoate** in 1 mL of chloroform.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

[Click to download full resolution via product page](#)

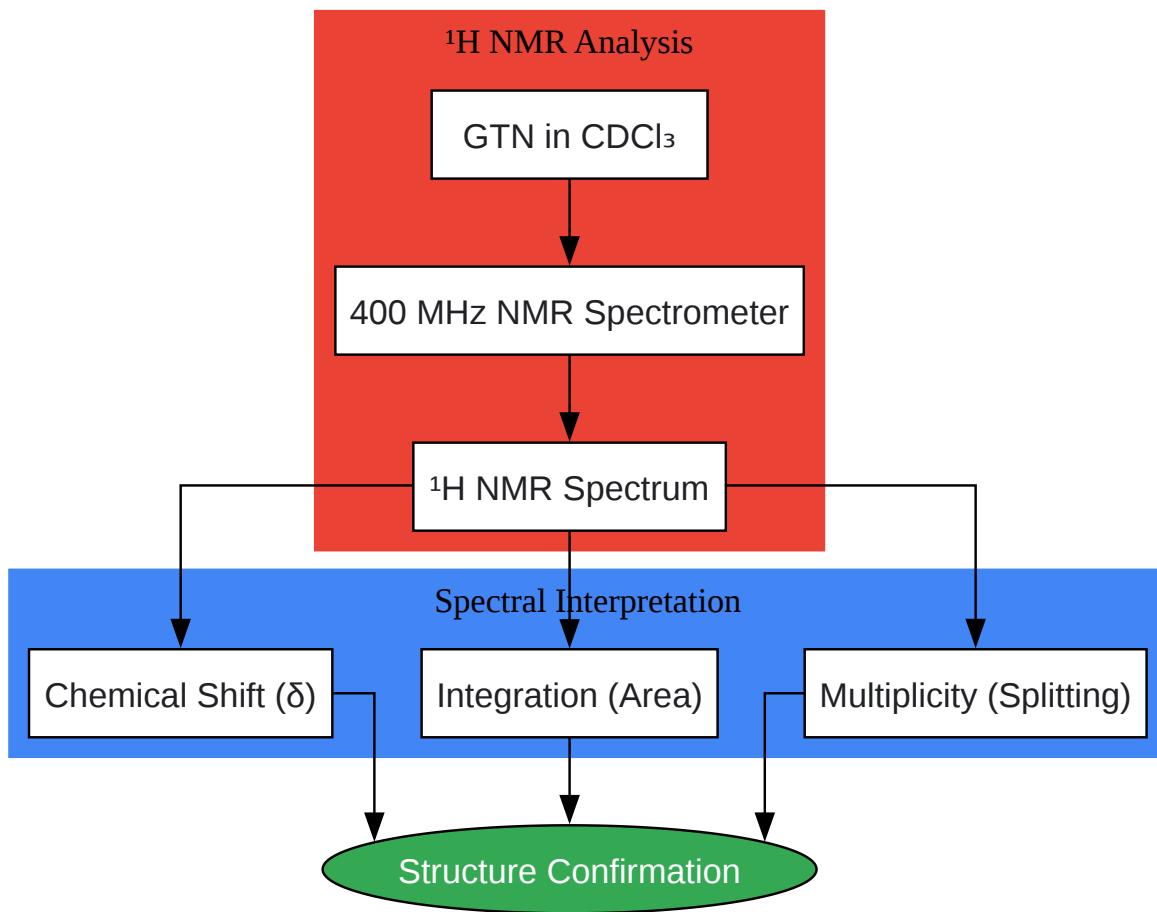
GC-FID Workflow for Purity Analysis

Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and confirmation of a molecule's identity by analyzing the magnetic properties of its atomic nuclei.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the hydrogen nuclei (protons) is detected and plotted as a spectrum. The chemical shift, integration, and multiplicity of the signals provide detailed information about the molecular structure.

Instrumentation:


- NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
- Solvent: Deuterated chloroform (CDCl_3) with 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

Experimental Parameters:

- Pulse Program: zg30
- Number of Scans: 16
- Acquisition Time: 4.08 s
- Relaxation Delay: 1.0 s
- Sample Preparation: Dissolve approximately 10 mg of **Glyceryl Trinonadecanoate** in 0.7 mL of CDCl_3 .

Expected ^1H NMR Spectral Data (Chemical Shifts in ppm):

- ~5.27 (m, 1H): CH proton of the glycerol backbone.
- ~4.30 (dd, 2H) & ~4.15 (dd, 2H): CH_2 protons of the glycerol backbone.
- ~2.30 (t, 6H): α -Methylene protons of the fatty acid chains.
- ~1.62 (quint, 6H): β -Methylene protons of the fatty acid chains.
- ~1.25 (br s, large): Methylene protons of the fatty acid chains.
- ~0.88 (t, 9H): Terminal methyl protons of the fatty acid chains.

[Click to download full resolution via product page](#)

Logic of ^1H NMR for Structure Confirmation

Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principle: Infrared radiation is passed through the sample. Different functional groups absorb radiation at characteristic frequencies, resulting in an infrared spectrum that serves as a molecular "fingerprint."

Instrumentation:

- FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent.
- Accessory: Attenuated Total Reflectance (ATR).

Experimental Parameters:

- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16.
- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Expected Characteristic FTIR Peaks (in cm^{-1}):

- ~2918 & ~2850: C-H stretching vibrations of the long alkyl chains.
- ~1745: C=O stretching vibration of the ester functional group.
- ~1465: C-H bending vibrations.
- ~1160: C-O stretching vibration of the ester group.

Conclusion

The Certificate of Analysis for **Glyceryl Trinonadecanoate** is a critical document that provides assurance of its identity, purity, and quality. For researchers, scientists, and drug development professionals, a thorough understanding of the data presented and the methodologies employed is paramount for regulatory compliance and the success of their work. This guide provides the foundational knowledge to confidently interpret the CoA for **Glyceryl Trinonadecanoate**, ensuring its appropriate and effective use in scientific and developmental endeavors.

- To cite this document: BenchChem. [Decoding the Certificate of Analysis for Glyceryl Trinonadecanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7804146#glyceryl-trinonadecanoate-certificate-of-analysis-explained>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com